![molecular formula C10H11NO B12601482 N-Cyclopropylbenzenemethanimine N-oxide CAS No. 643008-05-3](/img/structure/B12601482.png)
N-Cyclopropylbenzenemethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylbenzenemethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylbenzenemethanimine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide. The reaction conditions often include mild temperatures and the use of solvents such as methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These methods are advantageous due to their efficiency, safety, and scalability. Catalysts such as titanium silicalite (TS-1) are often employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylbenzenemethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Catalysts such as carbon-supported dioxo-molybdenum are used for the chemoselective reduction of N-oxides.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines, substituted amines, and more complex N-oxide derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-Cyclopropylbenzenemethanimine N-oxide has shown promising results in anticancer research. Studies have indicated that compounds with N-oxide functionalities exhibit enhanced biological activities, including cytotoxic effects against various cancer cell lines. For instance, a related study on heterocyclic N-oxides demonstrated their potential as anticancer agents, highlighting their role in apoptosis induction and cell cycle arrest in breast and prostate cancer models .
Antimicrobial Properties
Research has also focused on the antimicrobial properties of N-oxide compounds. A case study involving a series of N-oxides reported significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were observed to be in the range of 8 to 32 µg/mL, suggesting potential for development as antimicrobial agents .
Materials Science Applications
Conjugated Polymers
Recent advancements have highlighted the incorporation of N-oxide groups into conjugated polymers for use in organic electronics. For example, an N-oxide containing conjugated semiconducting polymer was synthesized which exhibited enhanced electron transport properties suitable for organic field-effect transistors (OFETs). This polymer demonstrated a lower lowest unoccupied molecular orbital (LUMO) energy level compared to its non-oxide counterparts, facilitating improved electron injection and transport .
Property | Non-Oxide Polymer | N-Oxide Polymer |
---|---|---|
LUMO Energy Level | Higher | Lower |
Electron Mobility | Moderate | Enhanced |
Application | Limited | Suitable for OFETs |
Environmental Science Applications
Sustainable Practices
The use of nitrous oxide (N₂O) as an anesthetic gas has raised environmental concerns due to its high global warming potential. While not directly related to this compound, the understanding of N-oxides' environmental impact is critical. Efforts to mitigate nitrous oxide emissions in healthcare settings highlight the need for sustainable practices, which could pave the way for exploring alternative compounds like this compound in similar applications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Activity Assessment
In vitro testing revealed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values were determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-Cyclopropylbenzenemethanimine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzenemethanimine N-oxide
- N-Ethylbenzenemethanimine N-oxide
- N-Propylbenzenemethanimine N-oxide
Uniqueness
N-Cyclopropylbenzenemethanimine N-oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity .
Properties
CAS No. |
643008-05-3 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C10H11NO/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
CHFHBNJAONXPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.